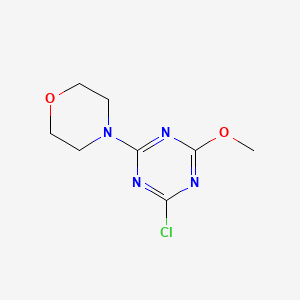

4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O2/c1-14-8-11-6(9)10-7(12-8)13-2-4-15-5-3-13/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVKLRQIMUKUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350697 | |

| Record name | 2-Chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13882-73-0 | |

| Record name | 2-Chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with morpholine. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures, usually around 70-80°C. Sodium carbonate is often used as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and microwave irradiation can enhance the yield and purity of the product. Microwave irradiation, in particular, has been shown to reduce reaction times and improve product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles.

Coupling Reactions: It is commonly used in amide coupling reactions to form peptide bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium carbonate and solvents like THF are commonly used.

Coupling Reactions: Reagents like N-methylmorpholine and solvents such as THF are used under mild conditions.

Major Products Formed

Amides: Formed through coupling reactions with carboxylic acids.

Esters and Anhydrides: Formed through reactions with alcohols and other nucleophiles.

Scientific Research Applications

4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent in peptide synthesis and other organic synthesis processes.

Biology: Employed in the labeling of biomolecules for various assays.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form amides, esters, or anhydrides. The compound acts as a coupling agent, facilitating the formation of these bonds through the release of N-methylmorpholinium .

Comparison with Similar Compounds

Similar Compounds

2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of 4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine.

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in similar coupling reactions.

Uniqueness

This compound is unique due to its high reactivity and stability, making it an efficient coupling agent in various chemical synthesis processes. Its ability to form stable intermediates and facilitate rapid reactions sets it apart from other similar compounds .

Biological Activity

4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine is a chemical compound characterized by its morpholine ring and a triazine moiety. The molecular formula is C8H11ClN4O2, with a molecular weight of approximately 230.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide and possible antimicrobial properties.

Chemical Structure

The compound features a unique structure that includes:

- Chloro and methoxy groups on the triazine ring.

- A morpholine ring , which contributes to its chemical properties and biological activities.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. Its mechanism of action likely involves disrupting specific metabolic pathways in target plants, leading to growth inhibition. Studies have shown effectiveness against various plant species, although further investigations are required to fully elucidate its environmental interactions and potential risks .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. However, detailed mechanisms and efficacy against specific pathogens remain under investigation. The exact nature of these interactions and the potential for therapeutic applications in this area are still being explored .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Dimethoxy substitution | Enhanced solubility and potential for different biological activity |

| N-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)methyl]aniline | Aniline derivative | Different reactivity patterns due to amino group |

| 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | Amino substitution | Potential for increased reactivity due to amine |

This table illustrates how the specific combination of chloro and methoxy groups alongside the morpholine structure may confer distinct biological properties compared to these similar compounds .

Study on Herbicidal Activity

In a controlled study assessing the herbicidal efficacy of this compound on several weed species, it was found that the compound effectively inhibited growth at varying concentrations. The results suggested that higher concentrations led to more significant growth inhibition .

Antimicrobial Screening

Another study focused on the antimicrobial potential of various triazine derivatives including this compound. The findings indicated promising activity against certain bacterial strains; however, further research is necessary to determine its full spectrum of activity and mechanisms involved .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)morpholine derivatives?

The synthesis typically involves nucleophilic substitution on a triazine core. For example:

- Method A : React 4,6-dichloro-1,3,5-triazine with morpholine under basic conditions (e.g., Na₂CO₃) in water/dioxane at 70–80°C for 8–9 hours, followed by neutralization and recrystallization .

- Method B : Sequential substitution of triazine chlorides with morpholine and other amines (e.g., aniline, benzylamine) to generate disubstituted derivatives. Reaction conditions (temperature, solvent, stoichiometry) critically influence regioselectivity and yield .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- Spectroscopy : IR for functional groups (e.g., C=O, N-H stretches), - and -NMR for structural elucidation .

- X-ray crystallography : To confirm molecular geometry, as demonstrated for related morpholine-triazine derivatives (e.g., bond angles, torsion angles) .

- Mass spectrometry : For molecular weight validation .

Q. What purification strategies are effective for isolating high-purity derivatives?

- Recrystallization : Ethanol or methanol are common solvents for removing unreacted starting materials .

- Neutralization : Acidic or basic workups (e.g., 1 N HCl) to precipitate products .

- Chromatography : Column chromatography may be required for complex mixtures, though evidence for this compound is limited in the reviewed literature.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the triazine core in substitution reactions?

The electron-deficient triazine ring undergoes stepwise nucleophilic substitution. The first chloride replacement (e.g., with morpholine) occurs at room temperature, while the second substitution (e.g., with amines) requires elevated temperatures or prolonged reaction times. Steric and electronic effects of substituents (e.g., methoxy vs. chloro groups) modulate reactivity . Computational studies (e.g., DFT) could further elucidate charge distribution and transition states.

Q. How do substituents on the triazine ring influence biological activity or physicochemical properties?

- Morpholine substituents : Enhance solubility via hydrogen bonding and modulate pharmacokinetics.

- Chloro/methoxy groups : Affect electronic properties (e.g., electron-withdrawing effects), altering reactivity in subsequent derivatization .

- Contradictions : Some studies report higher bioactivity with aromatic amines (e.g., aniline), while others favor aliphatic amines (e.g., morpholine). Systematic SAR studies are needed to resolve discrepancies .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Molecular docking : To model binding affinities with enzymes (e.g., kinases) or receptors.

- QSAR modeling : Correlate substituent effects (e.g., Hammett constants) with observed bioactivity .

- MD simulations : Assess stability of ligand-target complexes in aqueous environments.

Q. How can conflicting data on reaction yields or product stability be resolved?

- Experimental replication : Vary solvents (e.g., MeOH vs. dioxane), bases (e.g., Na₂CO₃ vs. Et₃N), and temperatures to identify optimal conditions .

- In situ monitoring : Use techniques like HPLC or -NMR (if applicable) to track reaction progress and intermediate formation .

- Cross-validation : Compare results across synthetic protocols (e.g., conventional heating vs. microwave-assisted methods) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.